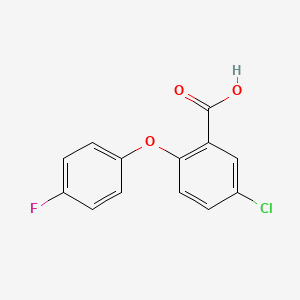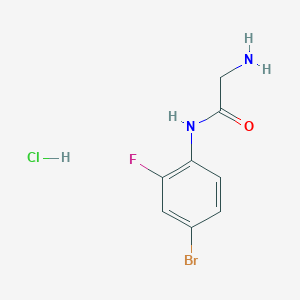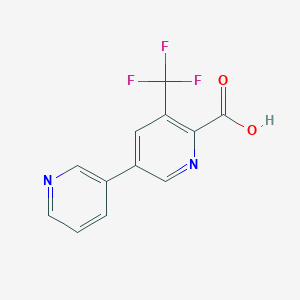
5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid
Overview
Description
5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid (PFPA) is an organic compound with the molecular formula C9H7F3N2O2. It is a highly versatile and valuable reagent, with a wide range of applications in the fields of organic synthesis and scientific research. PFPA has been used in a variety of syntheses, ranging from the preparation of heterocyclic compounds to the synthesis of peptides and peptidomimetics. In addition, PFPA has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various drugs.
Scientific Research Applications
Electrophosphorescence and Organic Light-Emitting Diodes (OLEDs)
A study by Zhang et al. (2010) demonstrates the use of a ligand, closely related to 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid, in synthesizing iridium complexes for electrophosphorescent devices. These complexes showed promise as practical emitters for device applications due to their high efficiencies and stable luminescent colors (Zhang et al., 2010).
Synthesis of Spirotetrahydrooxino and Spirotetrahydrofuro Pyridines
Gómez-García et al. (2016) explored the synthesis of spirotetrahydrooxino[3,4-c]pyridines and spirotetrahydrofuro[3,2-b]pyridin-2-ones using 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid. This study highlights the chemical versatility of the compound in synthesizing structurally complex and potentially pharmacologically relevant compounds (Gómez-García et al., 2016).
Reactive Extraction of Picolinic Acid
Datta and Kumar (2014) conducted a study on the reactive extraction of picolinic acid, a variant of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid. This research is significant for the pharmaceutical and nutritional supplement industries, as picolinic acid is an intermediate in the production of various compounds. The study focuses on extracting picolinic acid from dilute aqueous solutions like fermentation broth using non-toxic extractant-diluent systems (Datta & Kumar, 2014).
Coordination Chemistry and Complex Synthesis
Comba et al. (2016) investigated the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands. These ligands, which include structural elements similar to 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid, are significant for their potential applications in producing metal complexes for various scientific purposes, such as catalysis and material science (Comba et al., 2016).
properties
IUPAC Name |
5-pyridin-3-yl-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-8(6-17-10(9)11(18)19)7-2-1-3-16-5-7/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSZEZPOCWYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



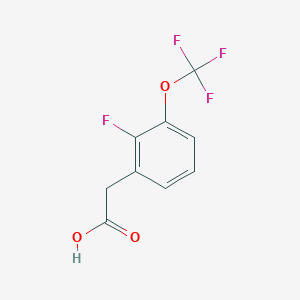
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)



![2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate](/img/structure/B1439575.png)
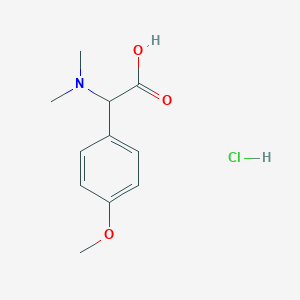

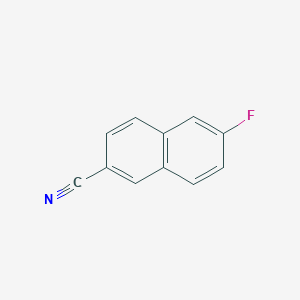

![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride](/img/structure/B1439586.png)
